molecular formula C19H23ClN2O3 B5904821 (2S)-2-[(2-chloro-4-ethoxy-5-methoxyphenyl)methylamino]-3-phenylpropanamide

(2S)-2-[(2-chloro-4-ethoxy-5-methoxyphenyl)methylamino]-3-phenylpropanamide

Cat. No.: B5904821
M. Wt: 362.8 g/mol
InChI Key: BLTMLNHTHLXAJL-INIZCTEOSA-N
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Description

(2S)-2-[(2-chloro-4-ethoxy-5-methoxyphenyl)methylamino]-3-phenylpropanamide: is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-[(2-chloro-4-ethoxy-5-methoxyphenyl)methylamino]-3-phenylpropanamide typically involves multiple steps. The process begins with the preparation of the core structure, followed by the introduction of functional groups. Common synthetic routes include:

    Nucleophilic Substitution: This involves the reaction of a suitable amine with a halogenated precursor under controlled conditions.

    Amidation: The formation of the amide bond is achieved through the reaction of an amine with a carboxylic acid derivative, often using coupling agents like EDC or DCC.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and ethoxy functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydroxide, ethanol.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, (2S)-2-[(2-chloro-4-ethoxy-5-methoxyphenyl)methylamino]-3-phenylpropanamide is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is used in the development of new drugs and therapeutic agents.

Medicine: In medicine, this compound is explored for its potential as a drug candidate. Its unique structure allows it to interact with specific biological targets, making it a promising candidate for the treatment of various diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its applications range from the manufacture of polymers to the development of advanced materials.

Mechanism of Action

The mechanism of action of (2S)-2-[(2-chloro-4-ethoxy-5-methoxyphenyl)methylamino]-3-phenylpropanamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. Key pathways involved include:

    Enzyme Inhibition: The compound may inhibit specific enzymes, leading to the disruption of metabolic processes.

    Receptor Binding: It can bind to receptors on cell surfaces, altering signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Uniqueness: (2S)-2-[(2-chloro-4-ethoxy-5-methoxyphenyl)methylamino]-3-phenylpropanamide stands out due to its complex structure and diverse functional groups, which confer unique chemical and biological properties. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

(2S)-2-[(2-chloro-4-ethoxy-5-methoxyphenyl)methylamino]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O3/c1-3-25-18-11-15(20)14(10-17(18)24-2)12-22-16(19(21)23)9-13-7-5-4-6-8-13/h4-8,10-11,16,22H,3,9,12H2,1-2H3,(H2,21,23)/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLTMLNHTHLXAJL-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)Cl)CNC(CC2=CC=CC=C2)C(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C(=C1)Cl)CN[C@@H](CC2=CC=CC=C2)C(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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